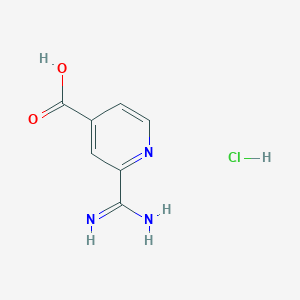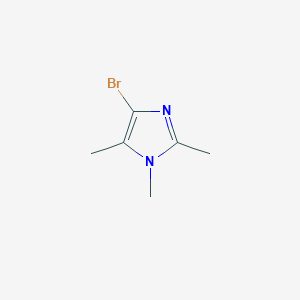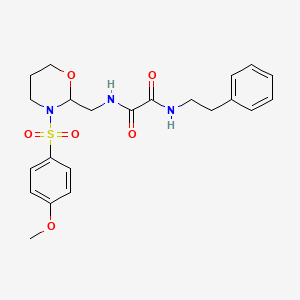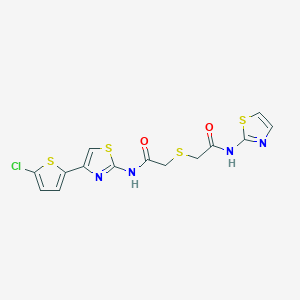
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, also known as MIP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in the regulation of blood glucose levels. By inhibiting DPP-4, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is able to increase the levels of these hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been found to have a number of other biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Additionally, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been found to have anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is its potent inhibitory activity against DPP-4, making it a potentially useful compound for the treatment of diabetes. Additionally, its antitumor, antibacterial, and antifungal properties make it a promising candidate for the development of new drugs in these areas. However, there are also limitations to the use of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate in lab experiments. Its low yield and complex synthesis method make it difficult to produce in large quantities, and its potential toxicity must be carefully evaluated before it can be used in human trials.
Orientations Futures
There are a number of potential future directions for research on Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate. One area of interest is the development of new drugs for the treatment of diabetes. Another potential application is the development of new anticancer drugs based on the structure of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate. Additionally, research could be focused on understanding the mechanism of action of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate in more detail, as well as exploring its potential use in the treatment of other diseases, such as inflammatory conditions and infections.
Conclusion:
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, or Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a number of interesting biochemical and physiological effects, including potent inhibitory activity against DPP-4, antitumor, antibacterial, and antifungal properties, and anti-inflammatory effects. While there are limitations to the use of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate in lab experiments, its potential applications make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate involves a multistep process that begins with the reaction of 4-isopropylthiophenol with 2-bromoacetophenone to form 1-(4-isopropylthiophenyl)-2-bromoethanone. This intermediate is then reacted with piperidine-1-carboxylic acid to form Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antibacterial, and antifungal properties. Additionally, Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of blood glucose levels.
Propriétés
IUPAC Name |
methyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14(2)25-17-6-4-15(5-7-17)12-18(22)20-13-16-8-10-21(11-9-16)19(23)24-3/h4-7,14,16H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRWGSXWNZESK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)
![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)
![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)


![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)



![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)

